molecular formula C8H15NO2 B1451528 1-Oxa-8-azaspiro[4.5]decan-3-ol CAS No. 757239-76-2

1-Oxa-8-azaspiro[4.5]decan-3-ol

Cat. No.: B1451528
CAS No.: 757239-76-2
M. Wt: 157.21 g/mol
InChI Key: JQNSUWHWLBLHQL-UHFFFAOYSA-N
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Description

1-Oxa-8-azaspiro[4.5]decan-3-ol is a unique chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol This compound is characterized by its spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system

Preparation Methods

The synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Chemical Reactions Analysis

1-Oxa-8-azaspiro[4.5]decan-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using reagents such as sodium azide (NaN3) or potassium cyanide (KCN) to introduce different functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with NaBH4 results in alcohols.

Mechanism of Action

The mechanism of action of 1-Oxa-8-azaspiro[4.5]decan-3-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, its antitumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . Further research is needed to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

1-Oxa-8-azaspiro[4.5]decan-3-ol can be compared to other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and nitrogen atoms, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-oxa-8-azaspiro[4.5]decan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-7-5-8(11-6-7)1-3-9-4-2-8/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNSUWHWLBLHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60665396
Record name 1-Oxa-8-azaspiro[4.5]decan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757239-76-2
Record name 1-Oxa-8-azaspiro[4.5]decan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 757239-76-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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